molecular formula C17H15FN2O3 B4385069 N'-(3-acetylphenyl)-N-[(4-fluorophenyl)methyl]oxamide

N'-(3-acetylphenyl)-N-[(4-fluorophenyl)methyl]oxamide

Cat. No.: B4385069
M. Wt: 314.31 g/mol
InChI Key: FZGGODCPHHKFBF-UHFFFAOYSA-N
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Description

N’-(3-acetylphenyl)-N-[(4-fluorophenyl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features an acetyl group attached to a phenyl ring and a fluorophenylmethyl group attached to the oxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetylphenyl)-N-[(4-fluorophenyl)methyl]oxamide typically involves the reaction of 3-acetylbenzoic acid with 4-fluorobenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetylphenyl)-N-[(4-fluorophenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid.

    Reduction: The oxamide moiety can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: 3-carboxybenzoic acid derivative.

    Reduction: Corresponding amine derivative.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving oxamide derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-acetylphenyl)-N-[(4-fluorophenyl)methyl]oxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-acetylphenyl)-N-[(4-chlorophenyl)methyl]oxamide
  • N’-(3-acetylphenyl)-N-[(4-bromophenyl)methyl]oxamide
  • N’-(3-acetylphenyl)-N-[(4-methylphenyl)methyl]oxamide

Uniqueness

N’-(3-acetylphenyl)-N-[(4-fluorophenyl)methyl]oxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N'-(3-acetylphenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3/c1-11(21)13-3-2-4-15(9-13)20-17(23)16(22)19-10-12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGODCPHHKFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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